An In-depth Technical Guide to Phenylpropylamino Benzoic Acid Derivatives: Addressing the Scarcity of Data for CAS 1406474-20-1 and a Comprehensive Review of 5-Nitro-2-(3-phenylpropylamino)benzoic Acid (NPPB)
An In-depth Technical Guide to Phenylpropylamino Benzoic Acid Derivatives: Addressing the Scarcity of Data for CAS 1406474-20-1 and a Comprehensive Review of 5-Nitro-2-(3-phenylpropylamino)benzoic Acid (NPPB)
To the Esteemed Researcher,
This technical guide was initiated in response to a query for detailed information on the properties of 5-chloro-2-[(3-phenylpropyl)amino]benzoic acid (CAS 1406474-20-1) . Following an exhaustive search of scientific literature, chemical databases, and supplier catalogs, we must report that there is currently no publicly available data regarding the physicochemical properties, spectroscopic analysis, pharmacological profile, or synthesis of this specific molecule. Its absence from these resources suggests it is not a commercially available or well-characterized compound at this time.
In the spirit of scientific advancement and to provide a valuable resource on a closely related and extensively studied molecule, this guide has been pivoted to focus on 5-Nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) , CAS 107254-86-4. NPPB shares the core 2-[(3-phenylpropyl)amino]benzoic acid structure with the requested molecule, differing only by the substitution at the 5-position of the benzoic acid ring (a nitro group instead of a chloro group). This substitution significantly influences the molecule's electronic properties and, consequently, its biological activity. NPPB is a widely utilized biochemical tool, and its multifaceted pharmacological profile makes it a subject of great interest in drug development and physiological research.
This guide will now proceed to offer a comprehensive technical overview of NPPB, grounded in authoritative sources, to serve as a valuable reference for researchers in the field.
A Comprehensive Technical Guide to 5-Nitro-2-(3-phenylpropylamino)benzoic Acid (NPPB)
Introduction and Chemical Identity
5-Nitro-2-(3-phenylpropylamino)benzoic acid, commonly known by the acronym NPPB, is a derivative of nitrobenzoic acid that has garnered significant attention as a multi-target pharmacological agent.[1] Initially characterized as a potent, non-specific chloride channel blocker, subsequent research has unveiled a more complex activity profile, including roles as a GPR35 agonist and a mitochondrial uncoupler.[2][3] These diverse activities make NPPB a critical tool for investigating a range of physiological processes, from ion transport and cellular signaling to inflammation and apoptosis.[2][4]
Its chemical structure consists of a benzoic acid core, substituted with a nitro group at the 5-position and a 3-phenylpropylamino side chain at the 2-position. This structure confers the lipophilicity necessary for membrane interaction while retaining the acidic functional group crucial for some of its biological activities.
Physicochemical and Spectroscopic Properties
The fundamental properties of NPPB are summarized below. These values are essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 107254-86-4 | [1][5][6] |
| Molecular Formula | C₁₆H₁₆N₂O₄ | [1][5][7] |
| Molecular Weight | 300.31 g/mol | [1][5][7] |
| Appearance | Light yellow to yellow solid | [8] |
| Melting Point | 178-180 °C | |
| Solubility | DMSO: 37 mg/mLEthanol: 3 mg/mLWater: Insoluble (>45 µg/mL at pH 7.4) | [5][7] |
| pKa | 2.27 ± 0.22 (Predicted) | [8] |
| Storage Temperature | -20°C | [5] |
| SMILES | O=C(O)c1cc(ccc1NCCCc2ccccc2)=O | [7][8] |
| InChI Key | WBSMIPAMAXNXFS-UHFFFAOYSA-N | [5][7] |
Spectroscopic Data: While purity is often confirmed by HPLC (≥98%), detailed, publicly available ¹H-NMR, ¹³C-NMR, IR, or mass spectra for NPPB are not consistently reported in the literature or supplier documentation.[5][8] Researchers synthesizing or verifying this compound should perform full spectroscopic characterization.
Synthesis
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of NPPB.
Causality in Experimental Design: The choice of a halogenated starting material like 2-chloro-5-nitrobenzoic acid is critical. The chlorine atom serves as a good leaving group, activated by the electron-withdrawing nitro group at the para position, which facilitates the nucleophilic attack by the amino group of 3-phenylpropylamine. A suitable base (e.g., a tertiary amine or carbonate) would be required to scavenge the HCl byproduct. The final product, being a carboxylic acid, can be readily purified by acidification and subsequent recrystallization from an appropriate solvent system.
Multifaceted Pharmacological Profile
NPPB's utility stems from its ability to interact with multiple biological targets, a characteristic that researchers must consider when interpreting experimental results.
4.1. Chloride Channel Blockade
NPPB is most renowned as a non-specific blocker of various chloride channels.[6] This includes calcium-activated chloride channels (CaCCs), volume-regulated anion channels (VRACs), and others. The IC₅₀ for this inhibition is highly variable, ranging from 100 nM to 100 µM, depending on the specific channel subtype and the experimental conditions.[6][8] This broad-spectrum activity has made it a go-to tool for implicating chloride transport in diverse cellular processes, though its lack of specificity necessitates careful experimental design and use of complementary inhibitors.
4.2. GPR35 Agonism
Beyond ion channels, NPPB has been identified as an agonist for the G protein-coupled receptor 35 (GPR35).[2] GPR35 is expressed in immune cells and gastrointestinal tissues, and its activation is linked to inflammatory signaling. Studies have shown that NPPB can promote LPS-induced macrophage inflammation through the activation of the p38 MAPK pathway, a downstream effector of GPR35 signaling.[2] This activity is distinct from its ion channel effects and suggests a role for NPPB in modulating immune responses.
Caption: A self-validating workflow for using NPPB.
Protocol for Preparing NPPB Stock Solution: As described in the literature, NPPB is often prepared for cell culture experiments. [4]
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Objective: To prepare a high-concentration stock solution of NPPB for dilution in aqueous media.
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Materials:
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5-Nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) powder
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Dimethyl sulfoxide (DMSO), cell culture grade
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Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of NPPB powder. For a 100 mM stock, this would be approximately 30.03 mg per 1 mL of DMSO.
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Add the appropriate volume of DMSO to the NPPB powder.
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Vortex or gently heat (if necessary) until the solid is completely dissolved. The solution should be clear and yellow.
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Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C in the dark.
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-
Causality & Trustworthiness: Using DMSO is necessary due to NPPB's poor aqueous solubility. [5]Preparing a high-concentration stock allows for minimal final DMSO concentration in the experimental medium (typically ≤0.1%) to avoid solvent-induced artifacts. Aliquoting and storing at -20°C maintains the stability and integrity of the compound.
Safety and Handling
According to available safety data sheets, NPPB is not classified as a hazardous substance or mixture under GHS. [4]However, standard laboratory precautions should always be observed.
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Personal Protective Equipment (PPE): Wear safety glasses with side shields, protective gloves, and a lab coat. [1]* Handling: Avoid dust formation. Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [1][4]* Storage: Keep the container tightly closed in a dry and well-ventilated place. Recommended storage is at -20°C. [5]* First Aid:
Conclusion
While the specific compound 5-chloro-2-[(3-phenylpropyl)amino]benzoic acid remains uncharacterized, its nitro-substituted analog, NPPB, serves as a powerful, albeit complex, pharmacological tool. Its activities as a chloride channel blocker, GPR35 agonist, and mitochondrial uncoupler are well-documented. For researchers and drug development professionals, a thorough understanding of this multifaceted profile is paramount for designing robust experiments and accurately interpreting results. The insights gained from studying NPPB provide a strong foundation for exploring the potential properties and applications of other related benzoic acid derivatives.
References
- Fisher Scientific. (2022, February 21). Safety Data Sheet: 5-Nitro-2-(3-phenylpropylamino)benzoic acid.
- Echemi. (n.d.). Buy 5-Nitro-2-(3-phenylpropylamino)benzoic acid from JHECHEM CO LTD.
- Sigma-Aldrich. (n.d.). 5-Nitro-2-(3-phenylpropylamino)benzoic acid, ≥98%.
- Sigma-Aldrich. (n.d.). 5-Nitro-2-(3-phenylpropylamino)benzoic acid, Potent Cl⁻ channel blocker.
-
PubChem. (n.d.). NPPB | C16H16N2O4. National Center for Biotechnology Information. Retrieved from [Link]
- Sigma-Aldrich. (2021, October 9). Safety Data Sheet: 5-Nitro-2-(3-phenylpropylamino)benzoic acid.
- Taniguchi, Y., et al. (2008). 5-Nitro-2-(3-phenylpropylamino)benzoic acid is a GPR35 agonist. Pharmacology, 82(4), 245-259.
- MilliporeSigma. (n.d.). 5-Nitro-2-(3-phenylpropylamino)benzoic acid = 98 107254-86-4.
- Merck Millipore. (n.d.). Safety Data Sheet.
- Praetorius, H. A., et al. (2004). 5-Nitro-2-(3-phenylpropylamino)benzoic Acid (NPPB) Stimulates Cellular ATP Release through Exocytosis of ATP-enriched Vesicles. Journal of Biological Chemistry, 279(35), 36839-36845.
- Wisdom Lib. (2025, June 22). 5-Nitro-2-(3-phenylpropylamino) benzoic acid (NPPB): Significance and symbolism.
- Demaurex, N., et al. (1991). The chloride channel blocker 5-nitro-2-(3-phenylpropyl-amino) benzoic acid (NPPB) uncouples mitochondria and increases the proton permeability of the plasma membrane in phagocytic cells. FEBS Letters, 288(1-2), 17-20.
- Calbiochem. (n.d.). 5-Nitro-2-(3-phenylpropylamino)benzoic Acid.
-
Praetorius, H. A., & Leipziger, J. (2004). 5-Nitro-2-(3-phenylpropylamino)benzoic Acid (NPPB) Stimulates Cellular ATP Release through Exocytosis of ATP-enriched Vesicles. Journal of Biological Chemistry, 279(35), 36839-36845. Retrieved from [Link]
- Beil, W., et al. (2003). Effect of NSAIDs or 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) on cell vacuolation induced by ammonia in the absence or presence of VacA. American Journal of Physiology-Gastrointestinal and Liver Physiology, 284(1), G128-G139.
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- 3. 5-Nitro-2-(3-phenylpropylamino) benzoic acid induces apoptosis of human lens epithelial cells via reactive oxygen species and endoplasmic reticulum stress through the mitochondrial apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. 5-Nitro-2-(3-phenylpropylamino)benzoic acid - NPPB, 5-Nitro-2-(3-phenylpropylamino)benzoic Acid [sigmaaldrich.com]
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